molecular formula C21H14F2O4 B10888217 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate

Katalognummer: B10888217
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: OIIGXUUVWCIOCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is an organic compound with the molecular formula C21H14F2O4 and a molecular weight of 368.34 g/mol . This compound is characterized by the presence of two fluorobenzoyl groups attached to a methylphenyl core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3-hydroxy-2-methylphenyl 2-fluorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The fluorobenzoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate is unique due to the specific arrangement of its fluorobenzoyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the fields of chemistry and medicine .

Eigenschaften

Molekularformel

C21H14F2O4

Molekulargewicht

368.3 g/mol

IUPAC-Name

[3-(2-fluorobenzoyl)oxy-2-methylphenyl] 2-fluorobenzoate

InChI

InChI=1S/C21H14F2O4/c1-13-18(26-20(24)14-7-2-4-9-16(14)22)11-6-12-19(13)27-21(25)15-8-3-5-10-17(15)23/h2-12H,1H3

InChI-Schlüssel

OIIGXUUVWCIOCC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.